Cyclobutylboronic acid

Suzuki-Miyaura coupling alkylboronic acid cross-coupling efficiency

Cyclobutylboronic acid (CAS 849052-26-2) solves the challenge of incorporating cyclobutyl groups via cross-coupling despite the inherent instability of secondary alkylboronic acids. Unlike arylboronic acids, this reagent requires cold storage (2-8 °C) to prevent oxidation and protodeboronation. • Converts to shelf-stable potassium cyclobutyltrifluoroborate for Suzuki-Miyaura coupling with aryl/heteroaryl chlorides, delivering up to 82% yield with electron-rich substrates. • Enables modular synthesis of 1,2- and 1,3-disubstituted cyclobutane frameworks via two successive intermolecular radical additions-unique vs. cyclopropyl esters. • Supplied as a solid (mp 118-123 °C, ≥95% purity); recommended for pharma intermediate and CNS drug discovery programs requiring conformationally constrained cyclobutane bioisosteres.

Molecular Formula C4H9BO2
Molecular Weight 99.93 g/mol
CAS No. 849052-26-2
Cat. No. B1355232
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCyclobutylboronic acid
CAS849052-26-2
Molecular FormulaC4H9BO2
Molecular Weight99.93 g/mol
Structural Identifiers
SMILESB(C1CCC1)(O)O
InChIInChI=1S/C4H9BO2/c6-5(7)4-2-1-3-4/h4,6-7H,1-3H2
InChIKeyMIUALDDWOKMYDA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Cyclobutylboronic Acid (CAS 849052-26-2): Procurement-Grade Specifications and Baseline Reactivity Profile for Suzuki-Miyaura Cross-Coupling Applications


Cyclobutylboronic acid (CAS 849052-26-2, C4H9BO2, MW 99.92) is a secondary alkylboronic acid reagent, supplied as a solid with a melting point of 118–123 °C (lit.) and a minimum purity specification of ≥95.0% . It is primarily employed as a precursor to the corresponding potassium cyclobutyltrifluoroborate, which serves as a stable, air- and moisture-tolerant coupling partner in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions with aryl and heteroaryl chlorides [1]. The compound features a computed pKa of approximately 8.81 [2] and a predicted logP of 0.965, indicating moderate lipophilicity relative to smaller alkylboronic acids [2].

Why Cyclobutylboronic Acid (CAS 849052-26-2) Cannot Be Readily Substituted: Evidence-Based Differentiation from Aryl and Strained Alkyl Analogs in Cross-Coupling


Generic substitution of cyclobutylboronic acid with other boronic acid derivatives is not feasible due to significant differences in radical stability, hydrolysis kinetics, and cross-coupling efficiency. Unlike arylboronic acids, which are generally stable to air and moisture, alkylboronic acids are more prone to oxidation and require careful storage (2–8 °C) to maintain reactivity [1]. Furthermore, direct comparison with cyclopropylboronic esters reveals a stark contrast in radical addition chemistry: the moderate strain of the cyclobutane ring stabilizes the α-boryl radical, enabling successive intermolecular radical additions to access 1,2- and 1,3-disubstituted cyclobutylboronic esters; in contrast, the highly strained cyclopropane ring permits only a single radical addition before decomposition, severely limiting synthetic utility [2]. Additionally, while potassium cyclobutyltrifluoroborate couples with aryl chlorides in moderate to excellent yields, yields are more substrate-dependent compared to the corresponding cyclopropyltrifluoroborate, underscoring that ring size directly modulates transmetalation efficiency and reaction outcomes [3].

Quantitative Differentiation of Cyclobutylboronic Acid (CAS 849052-26-2) vs. Closest Analogs: A Procurement-Focused Evidence Guide


Suzuki-Miyaura Cross-Coupling Yields: Cyclobutyl- vs. Cyclopropyltrifluoroborate with Aryl Chlorides

Potassium cyclobutyltrifluoroborate, derived from cyclobutylboronic acid, exhibits moderate to excellent yields in Suzuki-Miyaura cross-coupling with aryl chlorides, though yields are more substrate-dependent than those of potassium cyclopropyltrifluoroborate [1]. For instance, coupling with 4-chloroanisole proceeds with 75% yield for cyclopropyltrifluoroborate , whereas cyclobutyltrifluoroborate yields range from 45% to 82% depending on the aryl chloride electrophile [2]. The lower yields observed for electron-deficient aryl chlorides (e.g., 45% for 4-chloro-1-nitrobenzene) reflect the reduced transmetalation efficiency of the cyclobutyl system compared to its cyclopropyl counterpart under identical conditions [2].

Suzuki-Miyaura coupling alkylboronic acid cross-coupling efficiency yield comparison

Radical Addition Chemistry: Enabling Sequential Additions via Moderate Ring Strain of Cyclobutyl vs. Cyclopropyl Boronic Esters

The cyclobutylboronic ester framework uniquely enables successive intermolecular radical additions due to the moderate strain of the cyclobutane ring, which slightly destabilizes the α-boryl radical and increases its σ-character, thereby stabilizing the radical intermediate [1]. This property permits the sequential addition of two xanthate-derived radicals to yield 1,2- and 1,3-disubstituted cyclobutylboronic esters [1]. In contrast, cyclopropylboronic esters exhibit strong destabilization from the highly strained cyclopropane ring, allowing only the first radical addition to occur before decomposition; the second addition is entirely precluded [2].

radical addition cyclobutylboronic ester strain energy synthetic modularity

pKa and Lipophilicity Comparison: Cyclobutylboronic Acid vs. Aryl and Smaller Alkyl Boronic Acids

Cyclobutylboronic acid exhibits a computed pKa of 8.81 [1], which is significantly higher (less acidic) than typical arylboronic acids (pKa ~7–9 for phenylboronic acid) [2] but lower than primary alkylboronic acids (pKa ~10–11). Its predicted logP of 0.965 [1] confers greater lipophilicity than cyclopropylboronic acid (predicted logP ~0.5), which can influence solubility and partitioning behavior in biphasic reaction systems [3].

pKa lipophilicity boronic acid acidity physicochemical property

Storage Stability and Handling Requirements: Cyclobutylboronic Acid vs. Arylboronic Acids

Cyclobutylboronic acid requires refrigerated storage at 2–8 °C to maintain ≥95.0% purity and prevent decomposition . In contrast, many arylboronic acids are stable at ambient temperature for extended periods and do not require cold-chain logistics . This difference stems from the greater susceptibility of aliphatic boronic acids to air oxidation and moisture-induced protodeboronation compared to their aryl counterparts [1].

storage stability handling boronic acid stability procurement logistics

MIDA Boronate Protection Strategy: Enhanced Air Stability and Sequential Coupling Capability

Conversion of cyclobutylboronic acid to its MIDA (N-methyliminodiacetic acid) ester yields a bench-stable, crystalline solid that can be stored under air indefinitely without decomposition [1]. The MIDA boronate serves as a slow-release surrogate that liberates the free boronic acid under mild basic aqueous conditions, enabling sequential Suzuki-Miyaura couplings where other reactive handles on the molecule remain untouched . In contrast, unprotected cyclobutylboronic acid is prone to gradual protodeboronation and oxidation upon extended ambient storage, limiting its utility in multistep synthetic sequences .

MIDA boronate protected boronic acid sequential coupling air stability

Optimized Application Scenarios for Cyclobutylboronic Acid (CAS 849052-26-2) Based on Quantitative Differentiation Evidence


Synthesis of Cyclobutyl-Substituted (Hetero)arenes via Suzuki-Miyaura Coupling with Electron-Rich Aryl Chlorides

When coupling with electron-rich aryl chlorides (e.g., 4-chloroanisole), potassium cyclobutyltrifluoroborate delivers isolated yields up to 82%, comparable to the 75% yield observed for potassium cyclopropyltrifluoroborate under identical conditions [1]. This makes cyclobutylboronic acid an optimal building block for introducing cyclobutyl groups onto electron-rich aromatic scaffolds in pharmaceutical and agrochemical intermediates [2]. Procurement teams should prioritize cyclobutylboronic acid for projects involving methoxy-, alkyl-, or amino-substituted aryl chlorides where high coupling efficiency is documented [1].

Modular Construction of 1,2- and 1,3-Disubstituted Cyclobutane Scaffolds via Sequential Radical Addition Chemistry

The unique ability of cyclobutylboronic esters to undergo two successive intermolecular radical additions—unlike cyclopropylboronic esters, which permit only one addition—enables the modular synthesis of 1,2- and 1,3-disubstituted cyclobutane frameworks that are otherwise difficult to access [3]. This chemistry is particularly valuable for medicinal chemistry programs exploring conformationally constrained cyclobutane bioisosteres of aromatic rings or flexible alkyl linkers, where the disubstituted cyclobutane core can modulate target binding and metabolic stability [3].

Sequential Cross-Coupling in Multistep Synthesis Using MIDA Boronate Protection Strategy

For iterative synthesis requiring a shelf-stable cyclobutyl building block, the MIDA ester of cyclobutylboronic acid provides indefinite air stability at room temperature and releases the free boronic acid only under basic aqueous coupling conditions [4]. This enables sequential Suzuki-Miyaura couplings where a second reactive handle (e.g., an aryl halide or another boronic ester) can be elaborated before the cyclobutyl group is unmasked and coupled, minimizing protecting group manipulations and improving overall synthetic efficiency [4]. Procurement of the MIDA ester (CAS 1104637-37-7) is recommended for laboratories without refrigerated storage or those executing complex multistep routes.

Medicinal Chemistry Optimization of Cyclobutane-Containing Drug Candidates Requiring Enhanced Lipophilicity

The predicted logP of 0.965 for cyclobutylboronic acid is approximately 0.4–0.5 units higher than that of cyclopropylboronic acid [5], conferring increased lipophilicity to cyclobutyl-substituted drug candidates. This property can improve membrane permeability and oral bioavailability in central nervous system (CNS) drug discovery programs, where cyclobutane is often employed as a metabolically stable, conformationally restricted isostere [5]. Procurement of cyclobutylboronic acid should be prioritized over cyclopropyl analogs when medicinal chemistry design requires enhanced lipophilicity without sacrificing the three-dimensional character provided by the small carbocycle.

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